molecular formula C20H20N6O5S B10969543 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10969543
M. Wt: 456.5 g/mol
InChI Key: LKPKRYKRZVANHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups, including cyano, diethylamino, carbonyl, methyl, thienyl, nitro, pyrazolyl, and furamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thienyl intermediate: The starting material, 3-cyano-4-methyl-2-thiophene, undergoes a reaction with diethylamine and a carbonyl source under controlled conditions to form the 3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl intermediate.

    Introduction of the pyrazolyl group: The intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a suitable base to introduce the pyrazolyl moiety.

    Formation of the furamide group: Finally, the compound is subjected to a reaction with a furan derivative to form the desired N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbonyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds with similar thiophene moieties but different functional groups.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying substituents.

    Furan Derivatives: Compounds containing furan rings with different functional groups.

The uniqueness of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N6O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H20N6O5S/c1-4-24(5-2)20(28)17-12(3)15(8-21)19(32-17)23-18(27)16-7-6-14(31-16)11-25-10-13(9-22-25)26(29)30/h6-7,9-10H,4-5,11H2,1-3H3,(H,23,27)

InChI Key

LKPKRYKRZVANHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.